molecular formula C17H17ClN4O2 B6800985 N-[1-(4-chlorophenyl)pyrazol-4-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[1-(4-chlorophenyl)pyrazol-4-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800985
M. Wt: 344.8 g/mol
InChI Key: UAZGRPFYUJBJEC-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)pyrazol-4-yl]-3-oxo-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an 8-azabicyclo[321]octane moiety

Properties

IUPAC Name

N-[1-(4-chlorophenyl)pyrazol-4-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-11-1-3-13(4-2-11)21-10-12(9-19-21)20-17(24)22-14-5-6-15(22)8-16(23)7-14/h1-4,9-10,14-15H,5-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGRPFYUJBJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2C(=O)NC3=CN(N=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)pyrazol-4-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the 4-chlorophenyl group and the 8-azabicyclo[3.2.1]octane moiety. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium chloride (MeMgCl) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)pyrazol-4-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyrazole ring and the 4-chlorophenyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)pyrazol-4-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . This suggests a complex mechanism that combines antiproliferative effects with the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorophenyl)pyrazol-4-yl]-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a pyrazole ring with an 8-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical and biological properties.

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